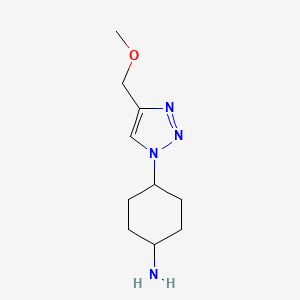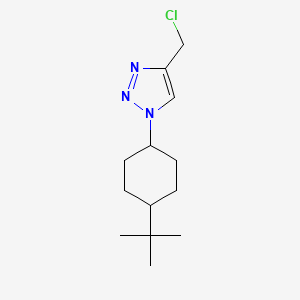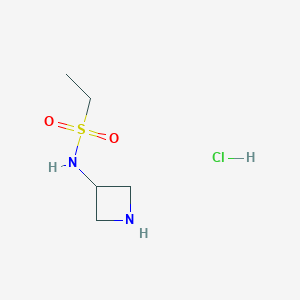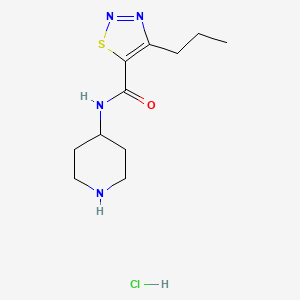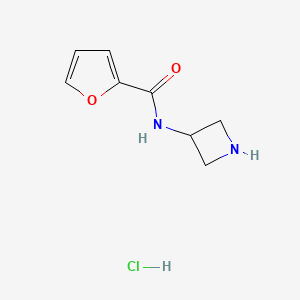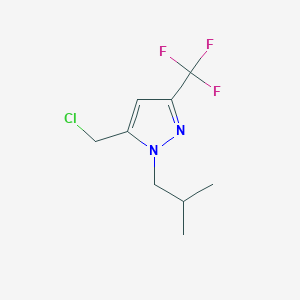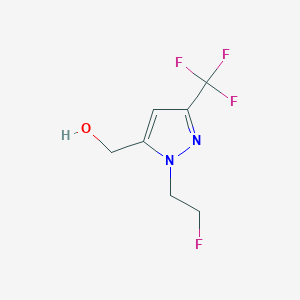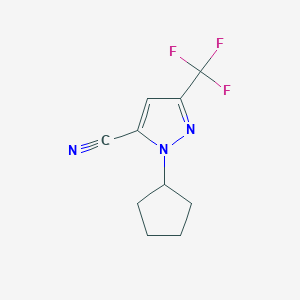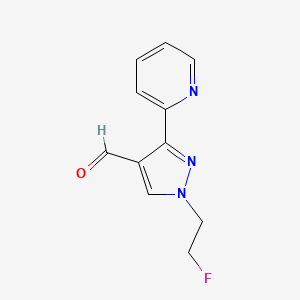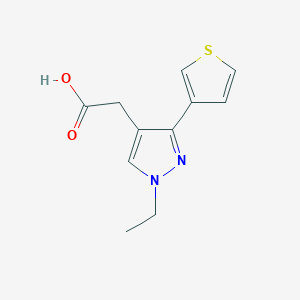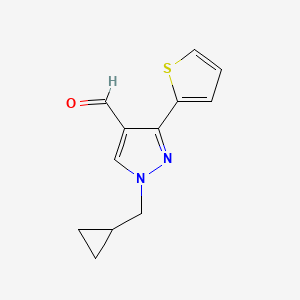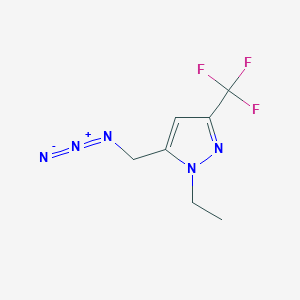
5-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
The compound “5-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its ability to alter the chemical properties of molecules, often increasing their stability and reactivity . The azidomethyl group (-CH2N3) is a type of azide functional group, which is often used in click chemistry due to its high reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the pyrazole ring, the trifluoromethyl group, and the azidomethyl group. Each of these groups contributes to the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl and azidomethyl groups. Trifluoromethyl groups are known to influence the reactivity of compounds, often making them more reactive . Azides are highly reactive and can participate in a variety of reactions, including click reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Applications De Recherche Scientifique
Synthesis of Heterocycles
5-(Azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole: is a valuable precursor in synthesizing various heterocyclic compounds. The azide group in this compound can undergo thermal or catalyzed reactions to form five- or six-membered heterocycles, often with significant biological activity . These reactions can include cycloadditions, such as [3+2] cycloaddition, leading to the formation of isoxazoles and other nitrogen-containing rings .
Organic Azides in Medicinal Chemistry
Organic azides, such as our compound of interest, are frequently used in medicinal chemistry due to their versatility in forming bioactive heterocycles. The azido group can be transformed into a variety of functional groups, which are integral to many pharmaceuticals. For example, azides can be converted into amines, which are a common motif in drug molecules .
Fluorinated Compounds in Material Science
The trifluoromethyl group in 5-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole makes it a candidate for developing materials with unique properties. Fluorinated compounds are known for their thermal stability and resistance to solvents and acids, making them suitable for applications in coatings and specialty plastics .
Agrochemical Research
Fluorinated pyrazoles, including our compound, have potential applications in agrochemical research. The introduction of fluorine atoms can enhance the biological activity of herbicides and pesticides. The trifluoromethyl group, in particular, can improve the metabolic stability of these compounds, making them more effective in the field .
Nonlinear Optical Materials
The presence of both azido and trifluoromethyl groups in 5-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole suggests potential applications in nonlinear optical materials. These materials are crucial for photonic devices and can be used in optical switches, modulators, and telecommunication systems .
Synthesis of Fluorinated Triazoles and Tetrazoles
This compound can also serve as a building block for the synthesis of fluorinated triazoles and tetrazoles, which are important in various fields. These heterocycles can be used in pharmaceuticals, with several known drugs containing fluorinated triazolyl or tetrazolyl groups. Additionally, they can be utilized in technology applications, such as semiconductors and corrosion inhibitors .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-(azidomethyl)-1-ethyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N5/c1-2-15-5(4-12-14-11)3-6(13-15)7(8,9)10/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXNALRVAFZORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



